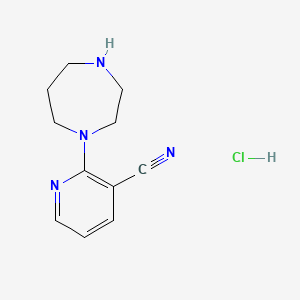

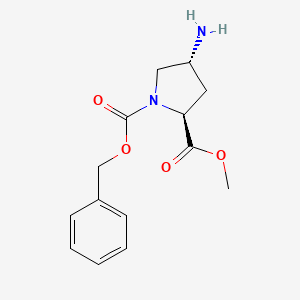

![molecular formula C8H15N5OS2 B2760690 2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide CAS No. 790681-95-7](/img/structure/B2760690.png)

2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide

Vue d'ensemble

Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring structure is found in many pharmaceutical drugs due to its wide range of biological activities . The compound also contains an amine group (-NH2) and a thiol group (-SH), which can participate in various chemical reactions .

Molecular Structure Analysis

The 1,2,4-triazole ring in the compound is a planar, aromatic ring. The amine and thiol groups are likely to be the reactive sites in the molecule .Chemical Reactions Analysis

The amine and thiol groups in the compound can undergo various reactions, such as alkylation, acylation, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the presence of functional groups. For example, the presence of the polar amine and thiol groups might increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazines : This compound is used in synthesizing various s-triazolo[3,4-b][1,3,4]thiadiazines, which are obtained through reactions with aromatic or aliphatic ketones. These reactions are facilitated using an acidified acetic acid method, leading to the formation of tricyclic compounds and other derivatives (El-Sherief et al., 2010).

Formation of 5-Amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles : The reaction of Mercapto-3-phenyl-1,2,4-triazole with cyano compounds containing active methylene groups like ethyl cyanoacetate results in the formation of these novel compounds (El-Sherief et al., 2011).

Pharmacological Applications

Semisynthetic Penicillins : The thiol form of 5-Mercapto-1,2,4-triazoles is used in creating semisynthetic penicillins. These compounds exhibit significant antibacterial effects and are similar in activity to amoxicillin, a common antibiotic (Cheptea et al., 2023).

Antileishmanial Activity : Certain 4-amino-1,2,4-triazole derivatives have been studied for their potential antileishmanial properties. The notable activity of these derivatives against Leishmania infantum suggests their therapeutic potential in treating leishmaniasis (Süleymanoğlu et al., 2017).

Antibacterial and Antifungal Activities : Some 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives, synthesized from reactions involving mercaptoacetic acid, have shown promising antibacterial and antifungal properties against various pathogens (Ozkirimli et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5OS2/c1-3-12(4-2)6(14)5-16-8-11-10-7(15)13(8)9/h3-5,9H2,1-2H3,(H,10,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXCLIIWEODMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NNC(=S)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329041 | |

| Record name | 2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657915 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

790681-95-7 | |

| Record name | 2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

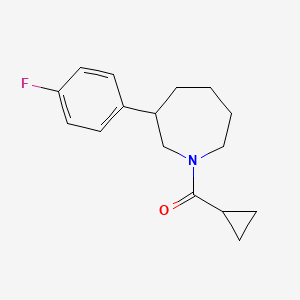

![4-(azepan-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2760608.png)

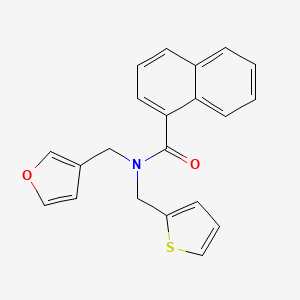

![2-(3-Ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2760613.png)

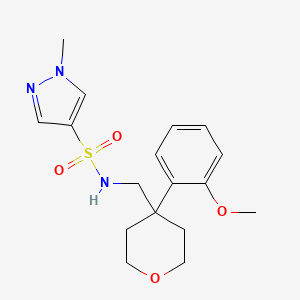

![2-Benzyl-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760616.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2760627.png)

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)

![2,3,5,6-tetramethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2760629.png)